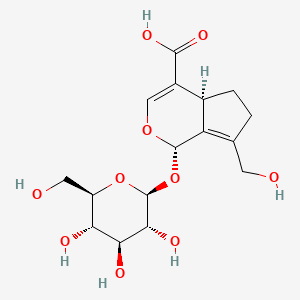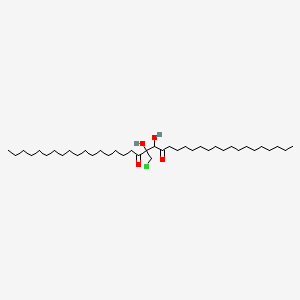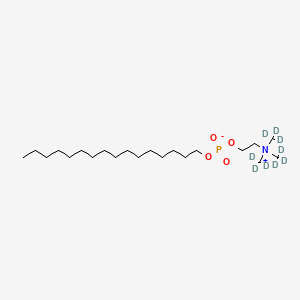
Miltefosine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Miltefosine-d9 is a deuterated analog of miltefosine, a broad-spectrum antimicrobial and antileishmanial agent. Miltefosine was originally developed in the 1980s as an anti-cancer agent but is now primarily used to treat leishmaniasis, a disease caused by parasites of the Leishmania type . This compound is chemically similar to miltefosine but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of miltefosine-d9 involves the incorporation of deuterium atoms into the miltefosine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of hexadecylphosphocholine with deuterated ethyl phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles to those used for miltefosine but requires the use of deuterated starting materials. The process involves large-scale reactions under optimized conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
Miltefosine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate derivatives, alcohol derivatives, and substituted this compound compounds.
Applications De Recherche Scientifique
Miltefosine-d9 has a wide range of scientific research applications:
Chemistry: Used as a labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Employed in studies to understand the biological effects and interactions of miltefosine.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in treating diseases like leishmaniasis and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Miltefosine-d9 exerts its effects through several mechanisms:
Apoptosis Induction: It induces apoptosis in target cells by disrupting lipid-dependent cell signaling pathways.
Lipid Metabolism Disturbance: It interferes with lipid metabolism, affecting the integrity of cell membranes.
Molecular Targets: The primary molecular targets include phosphatidylcholine synthesis and cytochrome c oxidase
Comparaison Avec Des Composés Similaires
Miltefosine-d9 is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:
Hexadecylphosphocholine: The non-deuterated form of miltefosine.
Alkylphosphocholines: A class of compounds with similar structures and biological activities.
Pentavalent Antimony Compounds: Used in the treatment of leishmaniasis but with different mechanisms of action
This compound stands out due to its enhanced stability and ability to provide detailed insights into the drug’s behavior in biological systems.
Propriétés
Formule moléculaire |
C21H46NO4P |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
hexadecyl 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C21H46NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4/h5-21H2,1-4H3/i2D3,3D3,4D3 |
Clé InChI |
PQLXHQMOHUQAKB-WVZRYRIDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


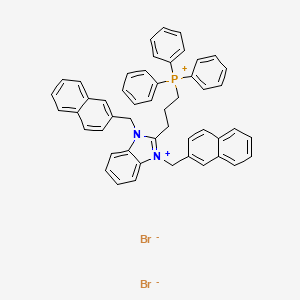
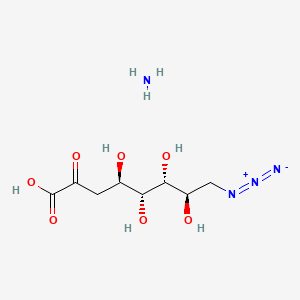
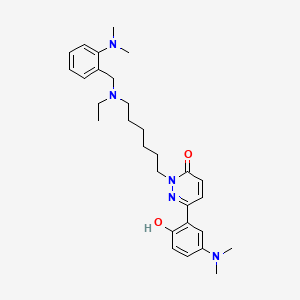
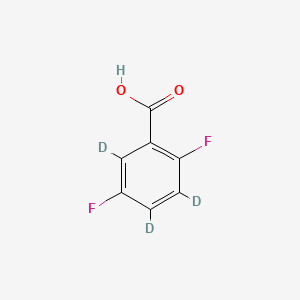
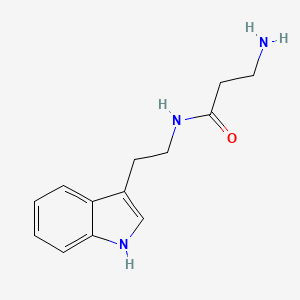
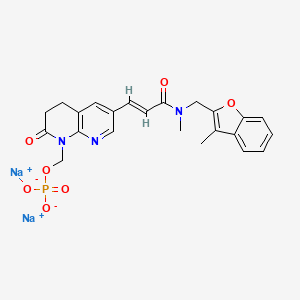
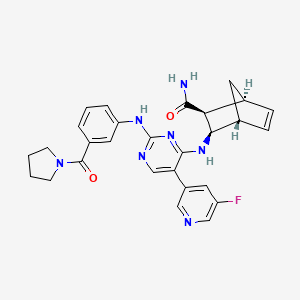
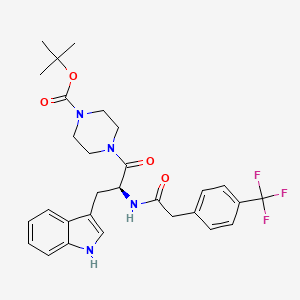
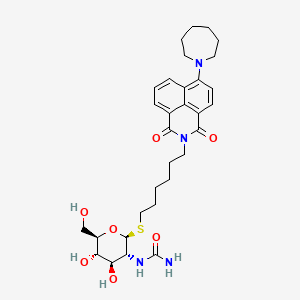
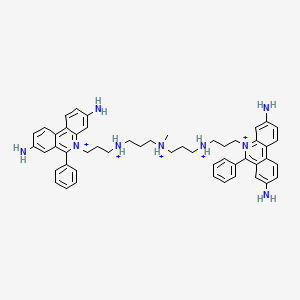

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
